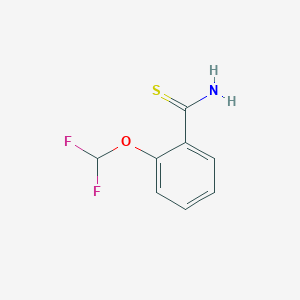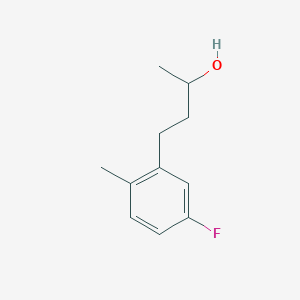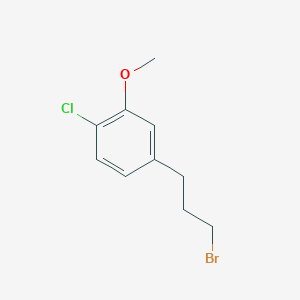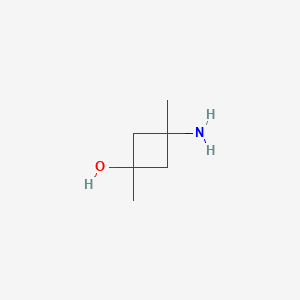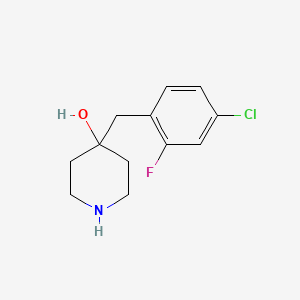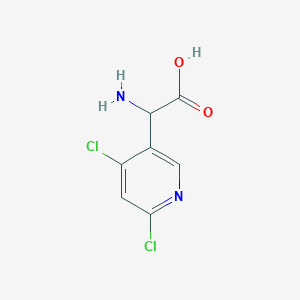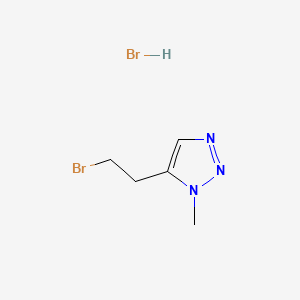
5-(2-bromoethyl)-1-methyl-1H-1,2,3-triazolehydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Bromoethyl)-1-methyl-1H-1,2,3-triazolehydrobromide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a bromoethyl group and a methyl group attached to the triazole ring, along with a hydrobromide salt.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-bromoethyl)-1-methyl-1H-1,2,3-triazolehydrobromide typically involves the reaction of 1-methyl-1H-1,2,3-triazole with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
5-(2-Bromoethyl)-1-methyl-1H-1,2,3-triazolehydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The triazole ring can undergo oxidation reactions to form N-oxides.
Reduction: The compound can be reduced to form the corresponding ethyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azidoethyl, thiocyanatoethyl, and methoxyethyl derivatives.
Oxidation: N-oxides of the triazole ring.
Reduction: Ethyl derivatives of the triazole compound.
科学研究应用
5-(2-Bromoethyl)-1-methyl-1H-1,2,3-triazolehydrobromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein labeling due to its ability to form covalent bonds with nucleophilic amino acid residues.
Medicine: Investigated for its potential as an anticancer agent and in the development of antimicrobial drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
作用机制
The mechanism of action of 5-(2-bromoethyl)-1-methyl-1H-1,2,3-triazolehydrobromide involves the formation of covalent bonds with nucleophilic sites in biological molecules. The bromoethyl group is highly reactive and can alkylate nucleophilic residues such as cysteine, lysine, and histidine in proteins. This alkylation can inhibit enzyme activity or alter protein function, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-Bromoethyl methyl ether
- 2-Bromoethyl triphenylphosphonium bromide
- Diethyl-1-(1-adamantyl)-2-bromoethylidenemalonate
Uniqueness
5-(2-Bromoethyl)-1-methyl-1H-1,2,3-triazolehydrobromide is unique due to its triazole ring structure, which imparts specific chemical properties and reactivity. The presence of the bromoethyl group makes it a versatile intermediate for further chemical modifications, and the hydrobromide salt form enhances its solubility and stability in aqueous solutions.
属性
CAS 编号 |
2792202-00-5 |
|---|---|
分子式 |
C5H9Br2N3 |
分子量 |
270.95 g/mol |
IUPAC 名称 |
5-(2-bromoethyl)-1-methyltriazole;hydrobromide |
InChI |
InChI=1S/C5H8BrN3.BrH/c1-9-5(2-3-6)4-7-8-9;/h4H,2-3H2,1H3;1H |
InChI 键 |
BNVKDKLXWVAJPF-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=CN=N1)CCBr.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




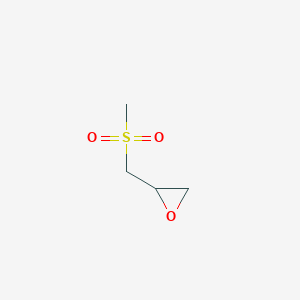

![methyl2-[(2Z)-5-(dimethylamino)-1-methyl-3-oxo-2,3-dihydro-1H-pyrrol-2-ylidene]acetate](/img/structure/B13598529.png)

